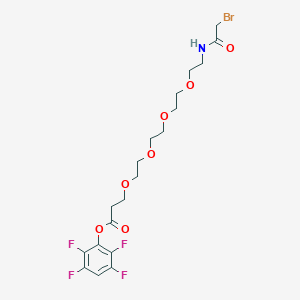
Bromoacetamido-PEG4-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetamido-PEG4-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromoacetamido group, which is a good leaving group for nucleophilic substitution reactions, and a tetrafluorophenyl (TFP) ester, which can react with primary amine groups. This compound is less susceptible to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-TFP ester is synthesized by functionalizing a PEG chain with a bromoacetate group on one end and a TFP ester on the other. The bromoacetate group reacts chemoselectively with free thiols at pH ≥8.0, while the TFP ester reacts with amines at an optimal pH range of 7.5 – 8.0 .
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of PEG with bromoacetyl chloride and TFP ester under specific conditions to ensure high purity and yield. The product is typically stored at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetamido-PEG4-TFP ester undergoes nucleophilic substitution reactions. The bromo group is a good leaving group, making it reactive towards nucleophiles such as thiols. The TFP ester reacts with primary amines .
Common Reagents and Conditions
Reagents: Free thiols, primary amines
pH ≥8.0 for thiol reactions, pH 7.5 – 8.0 for amine reactionsMajor Products
The major products formed from these reactions are PEGylated conjugates, where the PEG chain is linked to proteins, peptides, or other molecules via the bromoacetamido and TFP ester groups .
Applications De Recherche Scientifique
Bromoacetamido-PEG4-TFP ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in bioconjugation and PEGylation reactions.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications.
Mécanisme D'action
The mechanism of action of Bromoacetamido-PEG4-TFP ester involves the chemoselective reaction of the bromoacetamido group with free thiols and the TFP ester with primary amines. This dual reactivity allows for the efficient conjugation of different molecules, enhancing their properties such as solubility, stability, and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromoacetamido-dPEG12-TFP ester
- Bromoacetamido-dPEG24-TFP ester
- Hydroxy-dPEG4-TFP ester
Uniqueness
Bromoacetamido-PEG4-TFP ester is unique due to its balanced reactivity and stability. The TFP ester is more hydrolytically stable and reactive towards amines compared to NHS esters, making it a preferred choice for bioconjugation reactions .
Propriétés
Formule moléculaire |
C19H24BrF4NO7 |
|---|---|
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |
Clé InChI |
KMXNKPMXZFZZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















